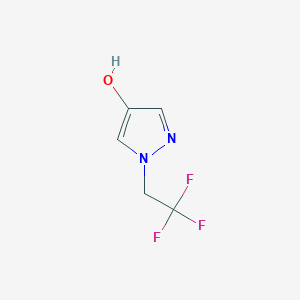
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” is a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” were not found, there are general methods for synthesizing similar fluorinated compounds. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .
Scientific Research Applications
Photophysical Properties and OLED Application
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives have been studied for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). A study by Huang et al. (2013) explored Pt(II) complexes with pyrazole chelates, exhibiting mechanoluminescence and concentration-dependent photoluminescence, making them suitable for use in high-efficiency OLEDs (Huang et al., 2013).
Synthetic Applications in Heterocyclic Analogues
Eller et al. (2006) demonstrated the synthesis of various pyrazol-4(1H)-ones, a process involving 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives. This synthesis is significant for creating heterocyclic analogues of xanthone, highlighting the chemical's versatility in synthetic applications (Eller et al., 2006).
Antibacterial Activity
A study by Bhavanarushi et al. (2013) focused on the antibacterial activity of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) derivatives, including those with a trifluoromethyl group. These compounds showed excellent antibacterial activity against various bacterial strains, indicating the potential of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives in developing new antibacterial agents (Bhavanarushi et al., 2013).
Pyrazole Synthesis
Braibante et al. (1993) discussed the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazoles and related compounds by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazine derivatives. This study underscores the role of trifluoroethyl pyrazol-4-ol in synthesizing pyrazole rings with specific substituents, crucial for various chemical applications (Braibante et al., 1993).
Future Directions
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTWIXMEOBPWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)
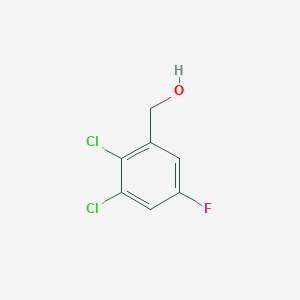
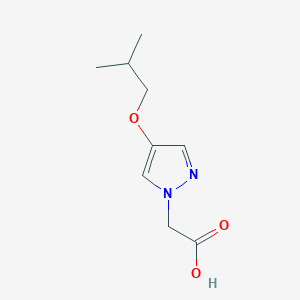
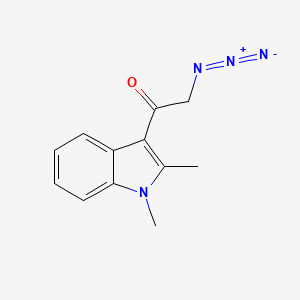
![tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate](/img/structure/B1446269.png)
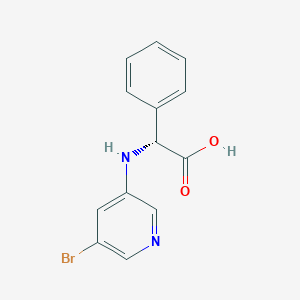
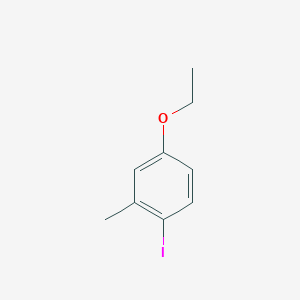
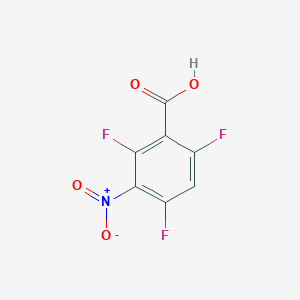
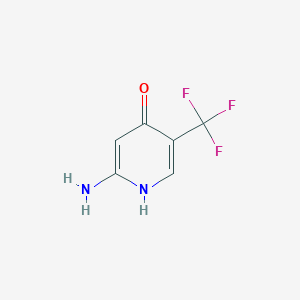
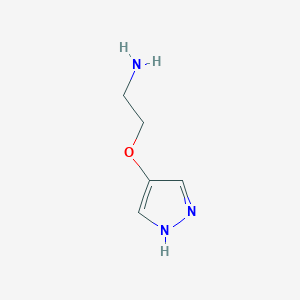
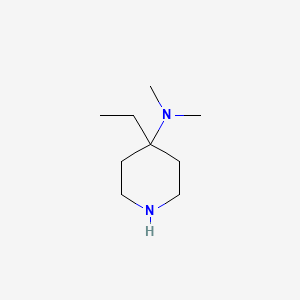
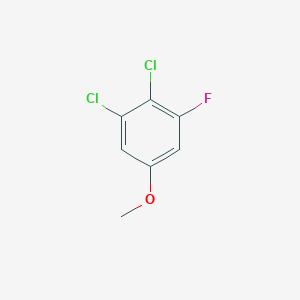
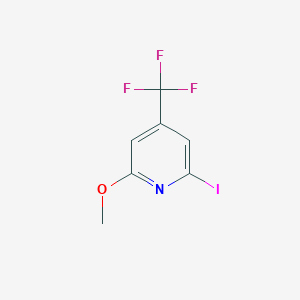
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)